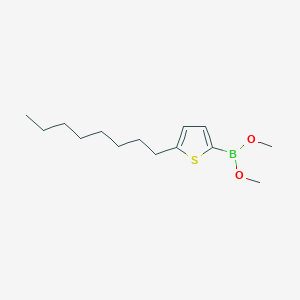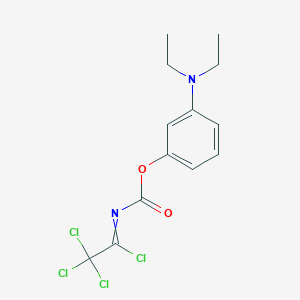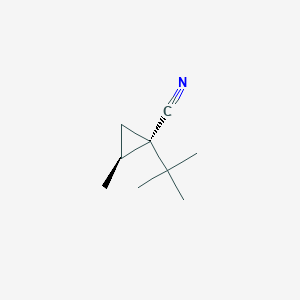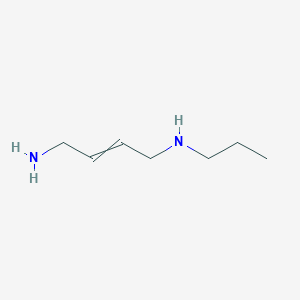
Dimethyl (5-octylthiophen-2-yl)boronatato
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (5-octylthiophen-2-yl)boronatato is a chemical compound that belongs to the class of organoboron compounds These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (5-octylthiophen-2-yl)boronatato typically involves the reaction of 5-octylthiophene with a boron-containing reagent. One common method is the reaction of 5-octylthiophene with boronic acid or boronate esters under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The scalability of the synthesis is facilitated by the relatively mild reaction conditions and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (5-octylthiophen-2-yl)boronatato undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The boron atom can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various aryl or alkyl-substituted thiophenes.
Scientific Research Applications
Dimethyl (5-octylthiophen-2-yl)boronatato has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Dimethyl (5-octylthiophen-2-yl)boronatato involves its ability to participate in various chemical reactions. The boron atom in the compound can form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura coupling. The thiophene ring and the octyl side chain contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Boronate Esters: Compounds containing boron and ester groups, used in similar coupling reactions.
Octylthiophene: A compound with an octyl side chain attached to a thiophene ring.
Uniqueness
Dimethyl (5-octylthiophen-2-yl)boronatato is unique due to the combination of the boron atom, the thiophene ring, and the octyl side chain. This combination imparts specific chemical properties that make it suitable for a wide range of applications in organic synthesis, materials science, and potentially in medicinal chemistry.
Properties
CAS No. |
765277-73-4 |
|---|---|
Molecular Formula |
C14H25BO2S |
Molecular Weight |
268.2 g/mol |
IUPAC Name |
dimethoxy-(5-octylthiophen-2-yl)borane |
InChI |
InChI=1S/C14H25BO2S/c1-4-5-6-7-8-9-10-13-11-12-14(18-13)15(16-2)17-3/h11-12H,4-10H2,1-3H3 |
InChI Key |
FPRNPPIWWFBSDS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)CCCCCCCC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14219609.png)


![2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14219634.png)

![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-ethyl-3-pyridinyl)-](/img/structure/B14219646.png)
![Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]-](/img/structure/B14219650.png)
![1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B14219654.png)

![2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219676.png)

